N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by the presence of a dimethylaminoethyl group, a fluorobenzoyl group, and a benzamide moiety, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide to yield 2-[(2-fluorobenzoyl)amino]benzamide. The final step involves the reaction of this intermediate with N,N-dimethylethylenediamine in the presence of hydrochloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoyl derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the fluorobenzoyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(dimethylamino)ethyl]-2-[(2-chlorobenzoyl)amino]benzamide;hydrochloride
- **N-[2-(dimethylamino)ethyl]-2-[(2-bromobenzoyl)amino]benzamide;hydrochloride
- **N-[2-(dimethylamino)ethyl]-2-[(2-iodobenzoyl)amino]benzamide;hydrochloride
Uniqueness
N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride is unique due to the presence of the fluorobenzoyl group, which can enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can result in improved pharmacokinetic properties and potentially greater efficacy in biological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2.ClH/c1-22(2)12-11-20-17(23)14-8-4-6-10-16(14)21-18(24)13-7-3-5-9-15(13)19;/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHORXVJTIJFLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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